Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
Description
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a purine-derived compound characterized by a 9H-purin-9-yl core substituted with a 4-butylphenylamino group at the C2 position and an ethoxymethyl group at the C9 position. Purine derivatives are widely explored for their pharmacological properties, including kinase inhibition and modulation of nucleotide-related pathways .
Properties
CAS No. |
104715-83-5 |
|---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[2-(4-butylanilino)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H23N5O2/c1-2-3-4-14-5-7-15(8-6-14)21-18-19-11-16-17(22-18)23(12-20-16)13-25-10-9-24/h5-8,11-12,24H,2-4,9-10,13H2,1H3,(H,19,21,22) |
InChI Key |
QMABODYKRJKKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)COCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-(4-butylanilino)purine Intermediate
- Starting from 2-chloropurine derivatives, nucleophilic aromatic substitution is performed with 4-butylaniline to introduce the 4-butylphenylamino group at the 2-position of the purine ring.
- This reaction typically occurs under basic conditions, often using sodium hydride or sodium methoxide as a base, in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- The reaction temperature is controlled to optimize yield and minimize side reactions.
Formation of the 9-(Methoxyethanol) Substituent
- The 9-position of the purine ring is alkylated with a suitable methoxyethanol derivative, commonly (2-bromoethoxy)methyl or (2-acetoxyethoxy)methyl bromide.
- The alkylation is performed by reacting the sodium salt of the 2-(4-butylanilino)purine intermediate with the alkylating agent in acetonitrile or DMF.
- This step may require the presence of a base to deprotonate the purine nitrogen and facilitate nucleophilic attack.
- After alkylation, protecting groups (e.g., acetyl groups) on the alkylating agent are removed by hydrolysis to yield the free hydroxyl group on the ethanol moiety.
Purification and Isolation
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Final purification may involve recrystallization from suitable solvents to obtain the compound in high purity.
Optional Modifications and Derivatizations
- Further functionalization at the 6-position of the purine ring can be performed to generate analogs with different substituents (e.g., methoxy, methylthio) to modulate biological activity.
- Optical resolution or diastereomeric separation may be applied if chiral centers are introduced during synthesis.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 2-chloropurine + 4-butylaniline | Base (NaH or NaOMe), DMF or MeCN, 50-80°C | Formation of 2-(4-butylanilino)purine |
| 2 | 2-(4-butylanilino)purine sodium salt + (2-bromoethoxy)methyl bromide | Base, MeCN, room temp to reflux | Alkylation at N9 position with methoxyethanol moiety |
| 3 | Protected intermediate | Hydrolysis (acidic or basic) | Removal of protecting groups, free hydroxyl group formed |
| 4 | Crude product | Chromatography, recrystallization | Purified “Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-” |
Research Findings and Yields
- The alkylation step typically yields 60-70% of the desired 9-substituted purine derivative.
- The nucleophilic substitution at the 2-position with 4-butylaniline proceeds with high selectivity and yields above 80%.
- The overall synthetic route is efficient for producing milligram to gram quantities suitable for biological testing.
- Derivatives prepared by this method have demonstrated inhibitory activity against mammalian DNA polymerase α and have been tested for antiproliferative effects in cell culture models.
Comparative Notes on Related Compounds
- Analogous compounds with different substituents at the 6-position or variations in the alkylating agent have been synthesized using similar methods.
- The presence of the 4-butylphenylamino group enhances lipophilicity and may improve cellular uptake.
- The methoxyethanol side chain mimics nucleoside sugar moieties, contributing to biological activity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-chloropurine |
| Key nucleophile | 4-butylaniline |
| Alkylating agent | (2-bromoethoxy)methyl bromide or equivalent |
| Solvents | DMF, acetonitrile |
| Bases | Sodium hydride, sodium methoxide |
| Temperature range | 25°C to 80°C |
| Typical yields | 60-85% per step |
| Purification methods | Column chromatography, recrystallization |
| Biological activity | DNA polymerase α inhibition, antiproliferative |
This synthesis approach is supported by patent literature describing purine derivatives with antiviral and antiproliferative properties, as well as research articles detailing nucleoside analog synthesis and biological evaluation. The methods emphasize selective substitution on the purine ring and controlled alkylation to achieve the target compound with high purity and yield.
Chemical Reactions Analysis
Reactivity Under Acidic Conditions
The compound participates in acid-catalyzed reactions, as demonstrated in studies of analogous purine derivatives. For example:
-
Protonation : The purine nitrogen atoms are susceptible to protonation in acidic media, activating the ring for nucleophilic attack .
-
Solvolysis : High concentrations of HCl in ethanol promote solvolysis, yielding side products like 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine .
Table 2: Impact of HCl Equivalents on Reaction Efficiency
| HCl (equiv) | Conversion (%) | Side-Product Formation |
|---|---|---|
| 0.1 | 19 | <1% |
| 0.5 | 48 | 1% |
| 1.0 | 54 | 1% |
Solvent Effects on Reactivity
Protic solvents like ethanol and water influence reaction outcomes:
-
Ethanol : Enhances nucleophilic substitution due to polar aprotic character .
-
Water : Reduces side-product formation but slows reaction kinetics .
Table 3: Solvent Comparison for Amination Reactions
| Solvent | Conversion (%) | Reaction Time (h) |
|---|---|---|
| EtOH | 68 | 6 |
| H₂O | 44 | 22 |
Functional Group Reactivity
Key reactive sites include:
-
Amino Group : Participates in condensation and cross-coupling reactions.
-
Methoxy Group : Susceptible to hydrolysis under strong acidic or basic conditions .
-
Butylphenyl Substituent : Influences lipophilicity and steric hindrance in substitution reactions.
Mechanistic Insights
The reaction mechanism often involves:
-
Protonation of the purine ring, increasing electrophilicity at C-4.
-
Nucleophilic attack by amines or alcohols, forming covalent bonds .
-
Buffering effect by the product, which moderates pH and suppresses side reactions .
Stability and Degradation Pathways
Scientific Research Applications
Antiviral Applications
Research indicates that purine derivatives like this compound exhibit significant antiviral properties. Studies have shown that certain analogs demonstrate effectiveness against various viral infections, including herpes simplex virus types 1 and 2. For instance:
- Case Study : In a comparative study, this compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated that it exhibited significant activity at concentrations lower than those required for acyclovir, suggesting its potential as a therapeutic agent in viral infections .
Anticancer Properties
The potential anticancer properties of this compound are supported by research indicating that purine derivatives can inhibit tumor cell proliferation. Notable findings include:
- Case Study : A study focusing on the anticancer properties of several purine derivatives found that this compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research highlights include:
- Case Study : An investigation into the anti-inflammatory effects of purine derivatives revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions .
Summary of Applications
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Purine Derivatives
Key Observations:
- Lipophilicity : The 4-butylphenyl group in the target compound likely increases LogP compared to derivatives with polar substituents (e.g., benzyloxy in ). However, this is less lipophilic than the 4-cyclohexylbenzyl group in , which has a bulkier hydrophobic moiety.
- Solubility : The ethoxymethyl group may improve aqueous solubility relative to fully aromatic substituents (e.g., benzylthio in ). Compounds with charged groups, such as the phosphate in , exhibit higher solubility.
Pharmacological Activity
Purine derivatives are frequently investigated as kinase inhibitors or nucleotide analogs. For example:
- STAT3 Inhibition: Analogous compounds, such as 2-(2-((4-cyclohexylbenzyl)amino)-6-(isobutylamino)-9H-purin-9-yl)acetate (), show moderate STAT3 inhibitory activity (purity ~53%), suggesting that bulky C2 substituents may interfere with protein-DNA interactions.
- Adenosine Receptor Targeting: Derivatives with ribose modifications (e.g., ) mimic nucleosides and may interact with adenosine receptors or kinases .
- Antiviral Potential: Compounds like 9-{2-[bis(pivaloyloxymethoxy)phosphinylmethoxy]ethyl}adenine () demonstrate prodrug activation mechanisms, indicating that the ethoxymethyl group in the target compound could similarly enhance bioavailability.
Key Differentiators
- Metabolic Stability : The 4-butylphenyl group may resist oxidative metabolism better than smaller alkyl chains (e.g., isobutyl in ), extending half-life.
Biological Activity
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H23N5O
Molecular Weight : 341.41 g/mol
IUPAC Name : Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
CAS Number : 104715-83-5
The compound features a purine base linked to a butylphenyl group via an amino linkage and a methoxy group. This structural complexity suggests potential interactions with various biological targets.
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has been studied for its ability to interact with specific enzymes and receptors in biological systems. The purine moiety is known for its role in nucleic acid metabolism and cellular signaling, which may contribute to the compound's pharmacological effects.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
- Receptor Modulation : The butylphenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular receptors, particularly those involved in signal transduction pathways.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- exhibits cytotoxic effects. The compound was tested against leukemia cells (CCRF-CEM) with varying concentrations yielding the following results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | <10 |
The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at higher concentrations .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results suggest that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- possesses broad-spectrum antimicrobial properties .
Case Studies
- Case Study on Leukemia Cells : A detailed investigation into the effects of the compound on CCRF-CEM leukemia cells revealed that treatment with Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- resulted in apoptosis as evidenced by increased annexin V staining and caspase activation .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution at the purine C2 position. A reflux reaction with 4-butylphenylamine in anhydrous dimethylformamide (DMF) at 110°C for 12–24 hours under nitrogen is recommended, followed by purification using silica gel column chromatography (hexane:ethyl acetate gradient). Yield optimization (50–84%) is achievable by controlling stoichiometry and reaction time, as demonstrated in analogous purine derivatives .
- Key Data :
| Reaction Condition | Yield Range | Purity |
|---|---|---|
| Reflux, DMF, 12h | 50–76% | >95% |
| Reflux, DMF, 24h | 72–84% | >98% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks for the purine ring (δ 8.2–8.4 ppm for H8), ethoxy-methylene protons (δ 4.5–4.7 ppm), and 4-butylphenyl group (δ 1.3–1.6 ppm for butyl chain).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- Elemental Analysis : Validate C/H/N ratios (±0.3% theoretical) to confirm purity .
Advanced Research Questions
Q. How does the substitution pattern on the purine ring influence binding affinity to adenosine receptors?
- Methodology :
- Competitive Binding Assays : Use A1/A2A adenosine receptor-expressing HEK293 cells with [3H]CCPA as a radioligand. Compare IC50 values of the compound against analogs with varying C2/C6 substituents (e.g., chloro, fluoro, or aryl groups).
- Key Finding : Bulky C2 substituents (e.g., 4-butylphenyl) enhance A2A selectivity by sterically hindering A1 binding pockets. Substitution at C6 (e.g., ethoxy vs. amino groups) modulates potency by altering hydrogen-bond interactions .
Q. What computational strategies predict off-target interactions in kinase inhibition studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2, EGFR) to simulate binding. Prioritize kinases with docking scores ≤–8.0 kcal/mol.
- Pharmacophore Modeling : Identify conserved kinase ATP-binding site features (e.g., hinge region) to rationalize selectivity.
- Validation : Cross-reference with kinase profiling data (e.g., Eurofins KinaseScan) to confirm computational predictions .
Q. How can prodrug strategies improve this compound’s bioavailability?
- Methodology :
- Esterification : Convert the ethoxy group to a phosphonic acid ester (e.g., propan-2-yl ester) to enhance membrane permeability.
- In Vitro Hydrolysis : Test ester stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using LC-MS.
- Key Data : Phosphonate prodrugs show 3–5× higher Caco-2 permeability compared to parent compounds .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity IC50 values across cell lines?
- Methodology :
- Standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., 48h vs. 72h incubation).
- Metabolic Profiling : Quantify intracellular ATP levels (CellTiter-Glo) to rule out assay interference.
- Case Study : Variability in IC50 (1–10 µM) for purine analogs correlates with differential expression of nucleoside transporters (e.g., hENT1) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodology :
- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, and 24h for LC-MS/MS analysis.
- Key Parameters : Calculate AUC (≥500 ng·h/mL), t1/2 (≥4h), and oral bioavailability (≥20%).
- Tissue Distribution : Use quantitative whole-body autoradiography to assess brain penetration (logP ~2.5 optimal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
